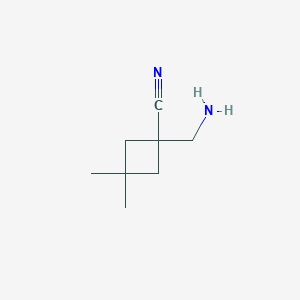
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
Übersicht
Beschreibung
The compound “1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile” is a cyclobutane derivative with an aminomethyl group and a carbonitrile group . Cyclobutane is a type of cycloalkane, which is a hydrocarbon featuring a ring of carbon atoms. The aminomethyl group is a functional group with the formula -CH2-NH2 . The carbonitrile group, also known as a cyano group, consists of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane core would be a four-membered ring of carbon atoms. One of these carbons would be bonded to an aminomethyl group and a carbonitrile group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aminomethyl group could participate in reactions typical of amines, such as acid-base reactions . The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A study by De Blieck and Stevens (2011) describes an improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, including compounds with a cyano group that can be reduced to aminomethyl group in high yields (De Blieck & Stevens, 2011).
Chemical Reactions and Properties
- Albert (1973) reports the synthesis of 4-Amino-5-aminomethyl-1,2,3-triazoles, highlighting the hydrogenation of amino-nitriles and the formation of various N-acyl derivatives (Albert, 1973).
- Aelterman et al. (1999) discuss the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, including their conversion to azetidine and oxazine derivatives (Aelterman et al., 1999).
- Mittelbach and Junek (1979) explore the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters, indicating diverse chemical transformations and potential for synthesis of complex molecules (Mittelbach & Junek, 1979).
Potential Therapeutic Applications
- Markosyan et al. (2019) developed a method for the synthesis of 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile and studied its antitumor and antibacterial properties, showcasing its potential in pharmaceutical research (Markosyan et al., 2019).
Material Science and Other Applications
- Roushdy et al. (2019) describe the synthesis of a novel compound involving 1,2-dihydropyridine-3-carbonitrile and its application in optoelectronic devices, indicating its utility in materials science (Roushdy et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)3-8(4-7,5-9)6-10/h3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIWHCOLGQTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



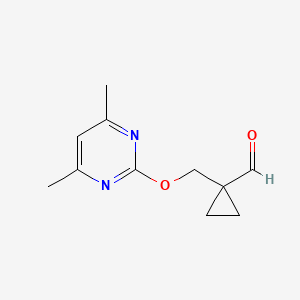
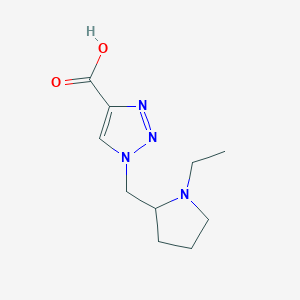
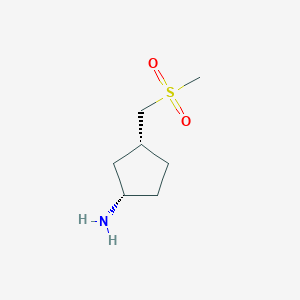


![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
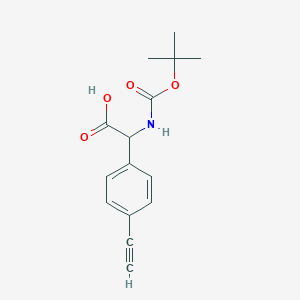

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)
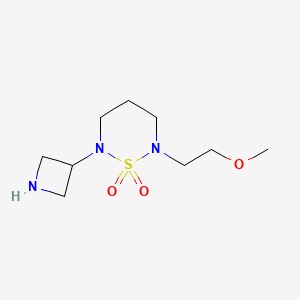
![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)